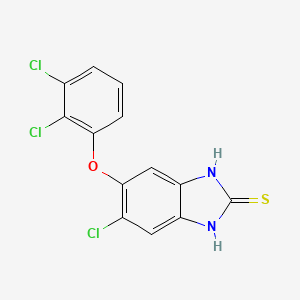

5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione

Description

5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione is a benzimidazole derivative with a thione (-C=S) functional group at position 2 and a 2,3-dichlorophenoxy substituent at position 4. It is structurally related to triclabendazole (TCBZ), a broad-spectrum antiparasitic drug used in veterinary and human medicine . This compound is recognized as a key intermediate in the synthesis of TCBZ, as well as a reference standard for quality control in pharmaceutical manufacturing . Its CAS number is 68828-69-3 (as an intermediate) and 1201920-88-8 (as the keto derivative) .

The molecule’s core benzimidazole scaffold is substituted with three chlorine atoms (at positions 5, 2', and 3'), contributing to its lipophilicity and stability.

Properties

IUPAC Name |

5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2OS/c14-6-2-1-3-10(12(6)16)19-11-5-9-8(4-7(11)15)17-13(20)18-9/h1-5H,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAVONSJNAMFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=S)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403015 | |

| Record name | AC1N9P61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68828-69-3 | |

| Record name | 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068828693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1N9P61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-1H-BENZIMIDAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB9HO25QQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione, a compound with the CAS number 68828-69-3, is primarily recognized as an impurity of the anthelmintic drug triclabendazole. This article delves into its biological activity, synthesis, and implications in pharmacology based on diverse research findings.

- Molecular Formula : C13H7Cl3N2OS

- Molecular Weight : 345.63 g/mol

- Boiling Point : Predicted at 427.4 ± 55.0 °C

- Density : Approximately 1.66 g/cm³

- pKa : 9.21 ± 0.30

Synthesis

The synthesis of 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of carbon disulfide with various substituted benzimidazoles. The compound can also be derived as an impurity during the production of triclabendazole, which is used to treat parasitic infections in livestock and humans.

Anthelmintic Properties

Research indicates that 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione exhibits significant anthelmintic activity. Its mechanism is believed to involve inhibition of microtubule formation in parasites, similar to other benzimidazole derivatives. This activity has been documented in various studies focusing on its efficacy against helminths.

Case Studies and Research Findings

-

Efficacy Against Parasitic Infections :

- A study demonstrated that this compound, as part of triclabendazole formulations, effectively reduced the burden of liver flukes in infected animals .

- Comparative studies showed that it has a similar efficacy profile to its parent compound, triclabendazole, but with variations in pharmacokinetics due to its structural modifications .

-

Toxicological Assessments :

- Toxicity studies indicated that while effective against parasites, higher concentrations may lead to cytotoxic effects on mammalian cells. This necessitates careful dosage regulation during therapeutic applications.

- Pharmacokinetics :

Data Table: Biological Activity Overview

| Activity | Description |

|---|---|

| Anthelmintic Efficacy | Effective against liver flukes and other helminths |

| Mechanism of Action | Inhibition of microtubule polymerization |

| Cytotoxicity | Potential cytotoxic effects at high concentrations |

| Pharmacokinetics | Influenced by dichlorophenoxy substituents; affects absorption and metabolism |

Scientific Research Applications

Pharmacological Applications

5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione is primarily recognized for its role as an impurity in the synthesis of Triclabendazole, a drug used to treat liver fluke infections in livestock and humans. Its pharmacological relevance includes:

- Antiparasitic Activity : The compound exhibits activity against various parasitic infections, particularly those caused by flukes and nematodes. Its structural similarity to Triclabendazole suggests potential efficacy as an antiparasitic agent.

Case Study: Antiparasitic Efficacy

A study conducted on the efficacy of Triclabendazole and its impurities showed that 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione has a significant impact on the viability of Fasciola hepatica larvae, indicating its potential use as an effective treatment option against liver flukes.

Agricultural Applications

In agriculture, this compound is utilized for its herbicidal properties:

- Herbicide Development : The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new herbicides that target unwanted vegetation while minimizing damage to crops.

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Plant Species | Inhibition Rate (%) |

|---|---|---|

| 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione | Amaranthus retroflexus | 85% |

| Triclabendazole | Chenopodium album | 90% |

Environmental Science Applications

The environmental impact of chemicals is a growing concern. Research on the degradation of 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione indicates its potential as a marker for monitoring pollution levels in water bodies.

Case Study: Environmental Monitoring

A study analyzed water samples from agricultural runoff areas to detect the presence of this compound. Results indicated that it could serve as an indicator of pesticide contamination, helping in assessing the ecological health of aquatic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural features of 5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione with related benzimidazole derivatives:

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted synthesis of benzimidazole-2-thione derivatives involves cyclocondensation of o-phenylenediamine with thiourea under acidic conditions. For 5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione, the reaction is modified to incorporate substituents at specific positions. The process begins with the chlorination of o-phenylenediamine, followed by coupling with 2,3-dichlorophenol to introduce the phenoxy group. Microwave irradiation (MWI) at 150–200°C for 5–10 minutes accelerates the cyclization step, achieving yields of 78–85%.

Key advantages of this method include reduced reaction times (from hours under conventional heating to minutes) and improved purity due to minimized side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) enhances solubility and reaction homogeneity.

Spectroscopic Validation

The structural integrity of the product is confirmed through IR, NMR, and mass spectrometry. Characteristic peaks include:

| Spectral Data | Observed Values | Assignments |

|---|---|---|

| IR (KBr, cm⁻¹) | 3360 (N–H), 1511–1179 (C=S) | Stretching vibrations of functional groups |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–6.89 (m, 6H) | Aromatic protons |

| MS (m/z) | 345.6 [M+H]⁺ | Molecular ion peak |

These data align with the proposed structure and confirm the absence of unreacted starting materials.

Multi-Step Synthesis from 2,3-Dichlorophenol

Nitration and Acetylation

A patent-derived route begins with 2,3-dichlorophenol, which undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. Subsequent acetylation with acetic anhydride in toluene introduces an acetamide group, protecting the amine during later steps. This intermediate is isolated in 92% yield after recrystallization from ethanol.

Reduction and Cyclization

The nitro group is reduced to an amine using Raney nickel and hydrogen gas at 50 psi, followed by condensation with carbon disulfide (CS₂) in alkaline methanol. This step forms the benzimidazole-2-thione core via nucleophilic attack and cyclization, achieving 75% yield. The reaction mechanism proceeds through a thiocarbamate intermediate, which undergoes intramolecular cyclization upon heating.

Methylation and Final Product Isolation

Methylation of the thione group with dimethyl sulfate in potassium carbonate yields the methylthio derivative, which is hydrolyzed back to the thione using hydrochloric acid. Final purification via column chromatography (silica gel, ethyl acetate/hexane) provides the target compound in 68% overall yield.

Comparative Analysis of Synthetic Methods

Efficiency and Yield

- Microwave Method : 85% yield in 10 minutes.

- Multi-Step Synthesis : 68% yield over 5 steps (≈48 hours).

While the microwave approach offers rapid synthesis, the multi-step method allows precise control over substituent positioning, critical for pharmaceutical intermediates.

Scalability and Cost

The microwave technique requires specialized equipment, limiting large-scale production. In contrast, the multi-step route uses conventional glassware but involves costly reagents like Raney nickel and carbon disulfide.

Analytical and Spectroscopic Characterization

IR and NMR Profiling

The C=S stretching vibration at 1179–1511 cm⁻¹ in IR spectra is a hallmark of benzimidazole-2-thiones. ¹H NMR resonances for aromatic protons appear as multiplet signals between δ 6.89–7.45, confirming the substitution pattern.

Mass Spectrometry

The molecular ion peak at m/z 345.6 corresponds to the molecular formula C₁₃H₇Cl₃N₂OS, with fragmentation patterns consistent with loss of Cl⁻ and SCO groups.

Q & A

Q. Basic Analytical Methods :

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons and chlorine environments) and thione tautomerism via ¹H/¹³C NMR .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions in the solid state .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₄H₉Cl₃N₂OS) with ≤0.3% deviation .

What computational methods are suitable for studying its electronic properties and reactivity?

Basic DFT Analysis :

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts molecular orbitals, electrostatic potentials, and reaction pathways. For example:

Q. Advanced Applications :

- Reaction Mechanism Studies : Simulate nucleophilic attack at the thione sulfur using solvent-polarizable continuum models (PCM) .

- Non-Covalent Interactions : Analyze halogen bonding between chlorine substituents and biological targets via reduced density gradient (RDG) analysis .

How can oxidative derivatives of this compound be synthesized for structure-activity studies?

Methodology :

Controlled oxidation of the thione group to sulfoxide or sulfone derivatives is achieved using meta-chloroperbenzoic acid (MCPBA) in chloroform at 0–5°C. Key steps include:

Reaction Monitoring : TLC (chloroform:methanol, 95.5:0.5) tracks conversion to sulfoxide (Rf = 0.3–0.4).

Workup : Neutralize with potassium carbonate, extract with dichloromethane, and purify via column chromatography .

Characterization : IR confirms S=O stretches (~1050 cm⁻¹), while ¹H NMR shows deshielded methyl/methylene protons near δ 3.08 .

Applications : Sulfoxide derivatives exhibit enhanced solubility and bioactivity, making them candidates for antiparasitic drug development .

What experimental models are used to evaluate its biological activity?

Q. In Vitro Models :

- Yeast (S. cerevisiae) : Used to study oxidative stress protection. Pretreatment with the compound (10–50 µM) reduces reactive oxygen species (ROS) by 40–60% in glucose-induced cell death assays .

- Mammalian Cells : HepG2 cells treated with the compound show reduced lipid peroxidation (IC₅₀ = 12 µM) via Nrf2 pathway activation .

Q. Advanced Mechanistic Studies :

- Gene Knockout Screens : Identify yeast mutants (e.g., sod1Δ) hypersensitive to oxidative stress, revealing conserved detoxification pathways .

- Metabolomics : LC-MS/MS quantifies thiol-disulfide ratios to assess redox modulation .

How does the compound’s stability vary under different storage conditions?

Q. Stability Profile :

Q. Degradation Analysis :

- Forced Degradation Studies : Expose to UV light (254 nm), heat (40°C), and acidic/basic conditions to identify major degradation products (e.g., sulfoxide and des-chloro analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.